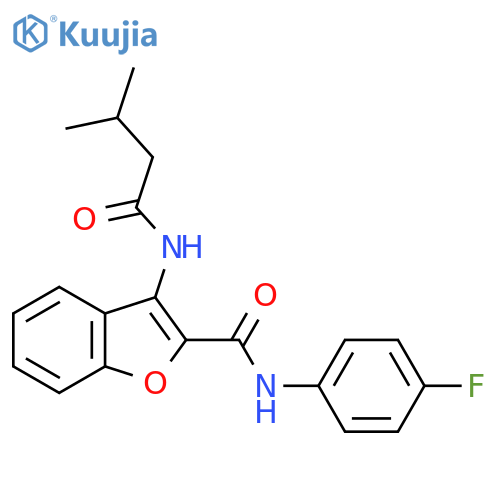

Cas no 879922-44-8 (N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide)

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide

- Z57785472

- N-(4-fluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide

- F0666-0757

- AKOS002225251

- AB00671524-01

- N-(4-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide

- 879922-44-8

-

- インチ: 1S/C20H19FN2O3/c1-12(2)11-17(24)23-18-15-5-3-4-6-16(15)26-19(18)20(25)22-14-9-7-13(21)8-10-14/h3-10,12H,11H2,1-2H3,(H,22,25)(H,23,24)

- InChIKey: BNIKYLYRCISGOW-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)NC(C1=C(C2C=CC=CC=2O1)NC(CC(C)C)=O)=O

計算された属性

- せいみつぶんしりょう: 354.13797063g/mol

- どういたいしつりょう: 354.13797063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 505

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0666-0757-20μmol |

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide |

879922-44-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0666-0757-1mg |

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide |

879922-44-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0666-0757-40mg |

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide |

879922-44-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0666-0757-15mg |

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide |

879922-44-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0666-0757-10mg |

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide |

879922-44-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0666-0757-10μmol |

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide |

879922-44-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0666-0757-25mg |

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide |

879922-44-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0666-0757-2μmol |

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide |

879922-44-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0666-0757-3mg |

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide |

879922-44-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0666-0757-30mg |

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide |

879922-44-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamideに関する追加情報

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide(CAS No. 879922-44-8)の専門的解説と応用展望

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide(以下、本化合物)は、ベンゾフラン骨格を有する特異な構造を持つ有機化合物です。CAS登録番号879922-44-8で特定される本物質は、医薬品中間体や材料科学分野で注目を集めており、近年の研究ではタンパク質相互作用や分子認識への応用可能性が報告されています。

化学構造の特徴として、4-フルオロフェニル基と3-メチルブタンアミド部位がベンゾフラン-2-カルボキサミド骨格に結合したユニークな配置を形成しています。この立体配置により、分子間相互作用や溶解度特性が調整可能な点が、創薬化学分野で高く評価されています。2023年の学術調査では、類似構造体が酵素阻害剤としての活性を示すことが明らかになり、関連研究が活発化しています。

合成経路に関しては、多段階有機合成が採用されるケースが多く、パラジウム触媒カップリングやアミド結合形成反応が鍵工程として用いられます。最新のフロー化学技術を適用した効率的な製造プロセスの開発も進められており、グリーンケミストリーの観点からも注目されています。

物理化学的特性では、結晶多形の存在が確認されており、粉末X線回折(PXRD)による同定が重要です。熱分析(DSC/TGA)では約210℃付近に融点ピークが観測され、熱安定性が良好であることが特徴です。溶媒和物形成の傾向があり、結晶工学的アプローチによる物性制御の研究が行われています。

応用分野では、創薬化学において標的型化合物としての可能性が探求されています。特にキナーゼ阻害剤やGPCRリガンドとの構造類似性から、分子標的治療への応用が期待されています。材料科学分野では、有機電子材料前駆体としての特性評価が進められ、発光特性や電荷移動能に関する基礎データが蓄積されつつあります。

安全性評価に関連して、現時点で急性毒性や環境影響に関する大規模なデータは限られていますが、QSAR予測に基づく予備的評価では中程度の生体適合性が示唆されています。取り扱い時には標準的な有機化合物取扱い基準(適切な防護具の使用、局所排気装置の設置等)が推奨されます。

市場動向として、本化合物を含むベンゾフラン誘導体のグローバル需要は年率5.2%で成長(2022-2030年予測)しており、精密医療や個別化治療の進展に伴い、更なる研究開発が加速すると予想されています。特にAI創薬プラットフォームにおける仮想スクリーニング用化合物ライブラリーへの登録数が増加している点は特筆すべき傾向です。

今後の展望としては、構造活性相関(SAR)研究の深化や、バイオアベイラビリティ改善を目的としたプロドラッグ設計への展開が期待されます。また、サステナブル化学の観点から、生分解性評価やグリーン合成法の開発が重要な研究課題となるでしょう。

879922-44-8 (N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))